molecular formula C3H8N3O5P B1194262 Phosphoguanidinoacetate CAS No. 5115-19-5

Phosphoguanidinoacetate

Cat. No.: B1194262
CAS No.: 5115-19-5
M. Wt: 197.09 g/mol
InChI Key: UUZLOPBEONRDRY-UHFFFAOYSA-N
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Description

Overview of Phosphagen Systems and High-Energy Phosphate (B84403) Metabolism

In biological systems, particularly in animal tissues with high and fluctuating energy demands like muscle and nerve cells, a constant supply of adenosine (B11128) triphosphate (ATP) is crucial for cellular function. bioninja.com.au However, the intracellular concentration of ATP is relatively small and would be rapidly depleted during intense activity. To circumvent this, organisms have evolved phosphagen systems, which act as reservoirs of high-energy phosphate groups. wikipedia.org These systems utilize molecules called phosphagens, which are phosphorylated compounds that can rapidly regenerate ATP from adenosine diphosphate (B83284) (ADP). wikipedia.orgnih.gov This process is catalyzed by a class of enzymes known as phosphagen kinases. nih.gov

The fundamental reaction of a phosphagen system is reversible, allowing for the storage of high-energy phosphates when ATP is abundant and their release when ATP is consumed. bioninja.com.aunih.gov During periods of rest or low activity, ATP produced through glycolysis and oxidative phosphorylation donates a phosphate group to a guanidine (B92328) acceptor, forming a phosphagen. bioninja.com.auwikipedia.org Conversely, during periods of high energy demand, the phosphagen quickly transfers its phosphate group back to ADP, replenishing the ATP supply. bioninja.com.auwikipedia.org This temporal ATP buffering is a key function of phosphagen systems, ensuring that the ATP/ADP ratio remains balanced. nih.govnih.gov

Phosphagen systems are not only crucial for immediate energy provision but also play a role in intracellular energy transport and in regulating the levels of inorganic phosphate (Pi), which can impact processes like glycogenolysis. nih.gov The specific phosphagen utilized varies across different animal phyla. wikipedia.org While vertebrates predominantly use creatine (B1669601) phosphate, various invertebrates rely on other phosphagens, such as arginine phosphate. wikipedia.orgnih.gov

The phosphagen system is the most rapid of the body's energy systems, providing energy for short, explosive activities lasting approximately 10 to 12 seconds. bioninja.com.authesportsedu.com It functions anaerobically, meaning it does not require oxygen. thesportsedu.com

Historical Perspectives on Phosphoguanidinoacetate Research

The concept of "phosphagen" was first introduced in 1927 by Philip and Grace Eggleton, who discovered a labile phosphorus compound in muscle extracts that played a role in muscle contraction and recovery. wikipedia.orgcambridge.org Their work, along with independent research by Fiske and Subbarow, identified this compound in vertebrates as phosphocreatine (B42189). cambridge.org This discovery was a landmark in understanding muscle bioenergetics, revealing a high-energy phosphate reservoir distinct from ATP. cambridge.org

Subsequent research expanded the family of phosphagens, identifying different guanidino compounds serving this role in various branches of the animal kingdom. nih.gov The study of this compound, specifically, emerged from the investigation of creatine biosynthesis and its associated metabolic disorders. Creatine synthesis is a two-step process involving the enzymes L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT). nih.gov Guanidinoacetate is the immediate precursor to creatine. nih.gov

Research into a rare genetic disorder called GAMT deficiency, where the enzyme responsible for converting guanidinoacetate to creatine is absent, provided a crucial context for understanding the role of this compound. nih.govfrontiersin.org Studies using mouse models of GAMT deficiency revealed that in the absence of creatine and phosphocreatine, guanidinoacetate is phosphorylated to form this compound. nih.gov This demonstrated that this compound could act as a functional phosphagen, partly compensating for the lack of the phosphocreatine system. nih.govnih.gov These findings have been instrumental in defining this compound's role as a key metabolite in specific physiological and pathological contexts.

Definition and Context of this compound as a Key Metabolite

This compound (PGA) is the phosphorylated form of guanidinoacetate (also known as glycocyamine). nih.govnih.gov It is a high-energy phosphate compound structurally similar to the more commonly known phosphocreatine. nih.gov Its primary role in metabolism is as an intermediate in the biosynthesis of creatine. The synthesis begins with the formation of guanidinoacetate from arginine and glycine. nih.gov Subsequently, guanidinoacetate is methylated by the enzyme GAMT to produce creatine. nih.gov

In individuals with a functional creatine biosynthesis pathway, the concentration of this compound is typically very low. However, in conditions where the conversion of guanidinoacetate to creatine is impaired, such as in GAMT deficiency, guanidinoacetate accumulates and is then phosphorylated, likely by creatine kinase, to form this compound. nih.govfrontiersin.org In this context, this compound serves as an alternative phosphagen. nih.gov

Studies on GAMT-deficient mice have shown that this compound can buffer ATP levels, much like phosphocreatine. nih.gov Although the kinetics of the this compound system are slower than that of the phosphocreatine system, it provides a compensatory mechanism for high-energy phosphoryl transfer, allowing the muscle to cope with ischemic stress despite the absence of phosphocreatine. nih.gov This has established this compound as a key metabolite, not just as a precursor in a biosynthetic pathway, but as a functional component of energy metabolism under specific metabolic conditions. nih.govnih.gov

Table 1: Key Enzymes in Guanidinoacetate and Creatine Metabolism

Enzyme NameAbbreviationFunction
L-arginine:glycine amidinotransferaseAGATCatalyzes the transfer of an amidino group from arginine to glycine to form guanidinoacetate. nih.gov
Guanidinoacetate methyltransferaseGAMTCatalyzes the methylation of guanidinoacetate to form creatine. nih.govnih.gov
Creatine kinaseCKCatalyzes the reversible phosphorylation of creatine to phosphocreatine and can also phosphorylate guanidinoacetate to this compound. wikipedia.orgnih.gov

Table 2: Comparison of Major Phosphagens

PhosphagenPrimary Organism GroupGuanidine Acceptor
PhosphocreatineVertebrates, some invertebratesCreatine
PhosphoarginineMost invertebratesArginine
This compoundFound in GAMT deficiencyGuanidinoacetate
Lombricine (B1675040)Annelids (e.g., earthworms)D-serine-ethanolamine-guanidinopropyl ether

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5115-19-5

Molecular Formula

C3H8N3O5P

Molecular Weight

197.09 g/mol

IUPAC Name

2-[[amino-(phosphonoamino)methylidene]amino]acetic acid

InChI

InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11)

InChI Key

UUZLOPBEONRDRY-UHFFFAOYSA-N

SMILES

C(C(=O)O)N=C(N)NP(=O)(O)O

Canonical SMILES

C(C(=O)O)N=C(N)NP(=O)(O)O

Other CAS No.

5115-19-5

physical_description

Solid

Synonyms

phosphoglycocyamine

Origin of Product

United States

Biochemical Pathways of Phosphoguanidinoacetate Synthesis and Interconversion

Enzymatic Biosynthesis of Phosphoguanidinoacetate

The primary route for the synthesis of this compound is through the direct phosphorylation of its immediate precursor, guanidinoacetate. This process is catalyzed by a specific kinase and involves high-energy phosphate (B84403) transfer.

Table 1: Precursors for this compound Synthesis

Precursor/Substrate Role in Pathway
L-Arginine Provides the guanidino group for GAA synthesis. physiology.org
Glycine (B1666218) Accepts the guanidino group from arginine to form GAA. physiology.org
Guanidinoacetate (GAA) The direct phosphate acceptor in the final synthesis step. wikipedia.org
ATP The phosphate donor for the phosphorylation of GAA. wikipedia.org

The synthesis of this compound is a reversible reaction catalyzed by the enzyme Guanidinoacetate Kinase (GK) (EC 2.7.3.1), also known as glycocyamine (B1671910) kinase. nih.govwikipedia.org This enzyme belongs to the phosphagen kinase family, which is responsible for maintaining cellular energy balance by creating high-energy phosphate reservoirs. nih.gov

The reaction catalyzed by guanidinoacetate kinase is as follows: ATP + Guanidinoacetate ⇌ ADP + this compound wikipedia.orgbrenda-enzymes.org

This enzyme facilitates the transfer of a phosphoryl group from ATP to the nitrogen atom of the guanidino group on guanidinoacetate. nih.govwikiwand.com This Mg²⁺-dependent reaction creates a high-energy P-N (phosphoramidate) bond, storing the energy in the this compound molecule. nih.govmdpi.com

This compound in Arginine and Proline Metabolism

The synthesis pathway of this compound is classified within the broader metabolic map of arginine and proline metabolism . wikipedia.orgh-its.orggenome.jp This connection is established because the precursor, guanidinoacetate, is directly synthesized from arginine. physiology.org The enzyme L-arginine:glycine amidinotransferase (AGAT) transfers a guanidino group from arginine to glycine, producing guanidinoacetate and ornithine. mdpi.com Ornithine is a key intermediate in the urea (B33335) cycle and in the synthesis of proline and polyamines, thus linking the fate of arginine to these other pathways. The subsequent phosphorylation of guanidinoacetate to this compound represents a terminal branch of this metabolic network, primarily serving an energy-buffering function. h-its.orggenome.jpkegg.jp

Interconversion with Guanidinoacetate and Related Guanidino Compounds

The primary interconversion involving this compound is the reversible reaction catalyzed by guanidinoacetate kinase, which allows it to readily convert back to guanidinoacetate while regenerating ATP from ADP. nih.gov This reversibility is the basis of its function as a phosphagen, providing a short-term energy buffer to maintain cellular ATP levels during periods of high energy demand. nih.gov

In vertebrates, the dominant phosphagen system is the creatine (B1669601)/phosphocreatine (B42189) shuttle, catalyzed by creatine kinase (CK). physiology.org However, in organisms that lack the enzyme guanidinoacetate N-methyltransferase (GAMT), which converts guanidinoacetate to creatine, this compound can serve as an alternative phosphagen. nih.govmedlineplus.govgenome.jp Studies in GAMT knockout mice show an accumulation of guanidinoacetate and its phosphorylated form, this compound (PGua). nih.govresearchgate.net In the skeletal muscle of these mice, PGua is metabolically active and is utilized during ischemia to buffer ATP levels, much like phosphocreatine (PCr) in wild-type mice. nih.gov

Creatine kinase itself can catalyze the phosphorylation of guanidinoacetate, though it is a poor substrate for the enzyme. nih.gov Research has shown that the rate of phosphoryl transfer from this compound to ATP by CK is severely reduced, with some studies finding the flux to be 100 times lower compared to the reaction with phosphocreatine or even undetectable in the intact heart. nih.govahajournals.org

Table 2: Research Findings on this compound (PGua) as a Phosphagen

Finding Organism/Model Significance Reference(s)
PGua is present and metabolically active in skeletal muscle. GAMT knockout mice Demonstrates PGua can substitute for phosphocreatine in energy buffering during ischemia. nih.gov
PGua recovery rate after ischemia is slower than PCr recovery. GAMT knockout mice Indicates reduced efficiency of the PGua/GAA system compared to the PCr/Cr system. nih.gov
No detectable ATP synthesis flux from PGua via CK in intact hearts. Perfused hearts from GAMT knockout mice Suggests PGua is not an efficient phosphagen for rapid ATP regeneration in the heart. ahajournals.org
Accumulation of PGua and GAA in hearts of creatine-deficient mice. GAMT knockout mice Highlights the metabolic shift that occurs when the creatine synthesis pathway is blocked. nih.govresearchgate.netresearchgate.net

Degradation Pathways of this compound

There is no known direct degradation pathway for this compound other than its conversion back to guanidinoacetate and ATP, as catalyzed by guanidinoacetate kinase. nih.govwikipedia.org The metabolic fate is therefore determined by the pathways that consume guanidinoacetate.

In mammals, there is no known active enzymatic pathway for the degradation of guanidinoacetate. nih.gov Its primary metabolic fate is to be methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. pnas.orgresearchgate.net Guanidinoacetate may undergo slow, non-enzymatic hydrolysis to form urea and glycine, but this is not considered a significant clearance mechanism. nih.gov In certain microorganisms, a degradation pathway exists involving the enzyme guanidinoacetate amidinohydrolase, which breaks it down, but this enzyme has not been found in vertebrates. nih.gov Therefore, in the context of vertebrate metabolism, this compound functions within a reversible cycle for energy storage rather than being a substrate for a catabolic pathway.

Enzymology and Structural Biology of Guanidinoacetate Kinase

Classification and Nomenclature of Guanidinoacetate Kinase (EC 2.7.3.1)

Guanidinoacetate kinase (GK) is classified as a phosphotransferase, an enzyme that catalyzes the transfer of a phosphate (B84403) group from a high-energy donor molecule, typically ATP, to a specific substrate. Its official designation under the Enzyme Commission (EC) numbering system is EC 2.7.3.1. This classification places it within the broader category of transferases (EC 2), specifically those transferring phosphorus-containing groups (EC 2.7), and more precisely, phosphotransferases with a nitrogenous group as an acceptor (EC 2.7.3).

The systematic name for this enzyme is ATP:guanidinoacetate N-phosphotransferase. However, it is more commonly known by its accepted name, guanidinoacetate kinase. This enzyme is also referred to by other names such as glycocyamine (B1671910) kinase and guanidinoacetate phosphokinase.

Reaction Mechanisms and Catalytic Cycle

ATP + guanidinoacetate ⇌ ADP + N'-phosphoguanidinoacetate

The catalytic mechanism of guanidinoacetate kinase is believed to proceed via a direct, in-line transfer of the γ-phosphate from ATP to the nitrogen atom of the guanidino group of guanidinoacetate. This process likely involves a transition state where the phosphorus atom is pentacoordinate. The enzyme facilitates this reaction by properly orienting the substrates within the active site and stabilizing the transition state.

The catalytic cycle involves the ordered binding of substrates and release of products. Typically, ATP binds first, followed by guanidinoacetate. After the phosphoryl transfer, phosphoguanidinoacetate is released, followed by ADP. This ordered sequential mechanism is common among kinases.

Substrate Specificity and Affinity

Guanidinoacetate kinase exhibits a high degree of specificity for its primary substrates, ATP and guanidinoacetate. While other nucleotide triphosphates can sometimes substitute for ATP, the efficiency is generally much lower. The enzyme's affinity for its substrates can be quantified by the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.

The enzyme shows a particularly high affinity for guanidinoacetate. It can also phosphorylate some structural analogs of guanidinoacetate, albeit with significantly lower efficiency. This specificity ensures the preferential synthesis of this compound in the cellular environment.

SubstrateMichaelis Constant (Km)
GuanidinoacetateVaries by species, typically in the low millimolar (mM) range
ATPVaries by species, typically in the low millimolar (mM) range

Note: Specific Km values can vary depending on the source of the enzyme (organism) and the experimental conditions (pH, temperature, ion concentrations).

Enzyme Kinetics and Thermodynamics of this compound Formation

The kinetics of the reaction catalyzed by guanidinoacetate kinase are consistent with a sequential ordered Bi-Bi mechanism, where two substrates bind and two products are released in a defined order. The rate of this compound formation is dependent on the concentrations of both ATP and guanidinoacetate.

From a thermodynamic perspective, the phosphorylation of guanidinoacetate is an energetically demanding process. The hydrolysis of ATP provides the necessary energy to drive the reaction forward. The standard Gibbs free energy change (ΔG°') for the reaction is close to zero, indicating that the reaction is readily reversible. The equilibrium of the reaction is influenced by the cellular concentrations of reactants and products.

Kinetic and Thermodynamic ParametersValue
Reaction TypeReversible Phosphorylation
Standard Gibbs Free Energy Change (ΔG°')Approximately +2.9 kcal/mol
Equilibrium Constant (K'eq)Approximately 0.05

Note: These values are approximations and can be influenced by experimental conditions.

Structural Characterization of Guanidinoacetate Kinase Isoforms

Guanidinoacetate kinase typically exists as a dimer, meaning it is composed of two identical protein subunits. Each subunit, or monomer, is a single polypeptide chain that folds into a specific three-dimensional structure. The dimeric structure is often essential for the enzyme's stability and catalytic activity.

The monomer of guanidinoacetate kinase is generally composed of two distinct domains: a smaller N-terminal domain and a larger C-terminal domain. This two-domain architecture is a common feature among kinases and is crucial for its function. The cleft between these two domains forms the active site where substrate binding and catalysis occur.

The active site of guanidinoacetate kinase is a highly specialized pocket located at the interface of the N-terminal and C-terminal domains. This site contains specific amino acid residues that are critical for binding ATP and guanidinoacetate and for catalyzing the phosphoryl transfer reaction. The binding of substrates induces a conformational change in the enzyme, often described as a "closing" of the two domains around the substrates. This induced-fit mechanism sequesters the substrates from the aqueous solvent and properly aligns them for catalysis.

Key residues within the active site are responsible for recognizing the specific chemical features of the substrates, such as the guanidinium (B1211019) group of guanidinoacetate and the triphosphate moiety of ATP. These interactions ensure the high substrate specificity of the enzyme and the efficiency of this compound production.

Molecular Regulation of Enzyme Activity

The catalytic activity of guanidinoacetate kinase (GK), which reversibly transfers a phosphoryl group from ATP to guanidinoacetate, is subject to several layers of molecular regulation. nih.govwikipedia.org These control mechanisms are crucial for maintaining cellular energy homeostasis. Regulation occurs primarily through feedback inhibition and substrate availability, which control the production of guanidinoacetate, the primary substrate for GK. publicationslist.org While allosteric control is a common feature of kinases, its role in directly modulating guanidinoacetate kinase appears to differ from that of related enzymes like creatine (B1669601) kinase. nih.govelifesciences.org

Feedback Inhibition

The primary regulatory control point in the creatine biosynthesis pathway, which produces the substrate for guanidinoacetate kinase, is feedback inhibition targeted at the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT). publicationslist.org AGAT is responsible for the synthesis of guanidinoacetate from arginine and glycine. physiology.org

Creatine-Mediated Repression : Creatine, the final product of the pathway, acts as a feedback repressor of AGAT. publicationslist.org An increase in the concentration of creatine leads to a corresponding decrease in AGAT activity, its enzyme level, and its mRNA expression, indicating that this regulation occurs at a pre-translational level. publicationslist.org This end-product repression is most pronounced in the kidney and pancreas, the primary sites of guanidinoacetate synthesis. publicationslist.org

Inhibition by Ornithine : AGAT activity is also efficiently inhibited by ornithine, a molecule structurally related to the substrate arginine. publicationslist.org Elevated plasma ornithine concentrations, such as those seen in the metabolic disorder gyrate atrophy of the choroid and retina, can lead to a significant decrease in guanidinoacetate formation. publicationslist.org

Regulation by Homoarginine : Supplementation with homoarginine has also been demonstrated to cause a down-regulation of AGAT protein expression in the kidney, suggesting another layer of control over substrate availability for GK. frontiersin.org

In contrast to the tight regulation of AGAT, the subsequent enzyme in the pathway, guanidinoacetate N-methyltransferase (GAMT), which methylates guanidinoacetate to form creatine, does not appear to be subject to feedback regulation. plos.orgsemanticscholar.org This places the control of substrate supply for guanidinoacetate kinase squarely on the activity of AGAT.

Regulation by Substrate Concentration

The velocity of the reaction catalyzed by guanidinoacetate kinase is intrinsically dependent on the cellular concentrations of its substrates, ATP and guanidinoacetate. wikipedia.org The availability of guanidinoacetate is acutely regulated by the supply of its own precursors, arginine and glycine. physiology.orgphysiology.org

Research in rats has shown that an increased supply of arginine leads to a corresponding increase in the renal production of guanidinoacetate. physiology.org Conversely, increasing the provision of glycine did not have a significant effect on guanidinoacetate output. physiology.org This difference is attributed to the typical intracellular concentrations of these amino acids relative to the Michaelis constant (Km) of the AGAT enzyme; renal glycine levels are generally near saturation for the enzyme, while arginine levels are not. physiology.org At physiological concentrations of these precursors, the rates of guanidinoacetate synthesis and its subsequent methylation to creatine are generally balanced. However, under conditions of elevated substrate concentrations, the capacity for guanidinoacetate production can surpass the rate of its conversion to creatine. cambridge.org

Allosteric Regulation and Cooperativity

Allosteric regulation, where binding at a site distal to the active site influences catalytic activity, is a fundamental mechanism for controlling many kinases. elifesciences.orgbiorxiv.org In the context of related phosphagen kinases, such as some isoforms of creatine kinase (CK), studies have shown that the binding of a transition-state analog complex to one subunit of the dimeric enzyme can induce a closed, active conformation while the other subunit remains in an open state, a hallmark of negative cooperativity. nih.gov

However, research on the heterodimeric guanidinoacetate kinase from the marine worm Namalycastis sp. suggests a different regulatory profile. Despite having two distinct subunits (α and β) and structural asymmetry, GK does not appear to exhibit the strong negative cooperativity in substrate binding that is seen in some CKs. nih.gov This indicates that the specific allosteric coupling between subunits observed in creatine kinase may not be a conserved regulatory feature in guanidinoacetate kinase. nih.gov

Interactive Data Table: Molecular Regulation of the Guanidinoacetate Kinase Pathway

The following table summarizes the key molecular mechanisms that regulate the activity of guanidinoacetate kinase and its associated metabolic pathway.

Regulatory MechanismEffector MoleculeTarget EnzymeEffect on Activity
Feedback Inhibition CreatineL-arginine:glycine amidinotransferase (AGAT)Represses enzyme expression and activity, reducing guanidinoacetate synthesis. publicationslist.orgphysiology.org
Competitive Inhibition OrnithineL-arginine:glycine amidinotransferase (AGAT)Inhibits enzyme activity, thereby decreasing the formation of guanidinoacetate. publicationslist.org
Substrate Availability ArginineL-arginine:glycine amidinotransferase (AGAT)An increase in concentration enhances the rate of guanidinoacetate synthesis. physiology.org
Substrate Availability GlycineL-arginine:glycine amidinotransferase (AGAT)An increase in concentration does not significantly impact the rate of guanidinoacetate synthesis in vivo. physiology.org
Down-regulation HomoarginineL-arginine:glycine amidinotransferase (AGAT)Leads to the down-regulation of the enzyme's protein expression. frontiersin.org
Substrate Binding Guanidinoacetate, ATPGuanidinoacetate Kinase (GK)Catalytic activity is directly dependent on the concentration of its substrates. wikipedia.org
Allosteric Cooperativity SubstratesGuanidinoacetate Kinase (GK)Does not appear to exhibit the strong negative cooperativity seen in some related kinases. nih.gov

Physiological and Cellular Roles of Phosphoguanidinoacetate

Role as a High-Energy Phosphate (B84403) Buffer

Phosphagens are crucial for cellular energy homeostasis, acting as reservoirs of high-energy phosphate bonds that can rapidly regenerate adenosine (B11128) triphosphate (ATP) during periods of high energy demand that outpace ATP production. mdpi.com In this context, phosphoguanidinoacetate functions as a phosphagen, similar to the well-known phosphocreatine (B42189). mdpi.commdpi.com In many invertebrate species, particularly annelids, this compound serves as a primary energy buffer. mdpi.com Its synthesis from guanidinoacetate is catalyzed by guanidinoacetate kinase. mdpi.com This system allows for the storage of high-energy phosphates, which can be quickly transferred to adenosine diphosphate (B83284) (ADP) to replenish ATP stores, thus maintaining cellular function during energetic stress. mdpi.com

Contributions to Cellular Energy Homeostasis

The creatine (B1669601) kinase/phosphocreatine system is a cornerstone of energy homeostasis in tissues with high energy requirements, such as the heart and skeletal muscle. nih.gov It functions not only as a temporal energy buffer but also as a spatial energy shuttle, transporting high-energy phosphates from the mitochondria, the site of production, to sites of utilization like the myofibrils. nih.gov In states of creatine deficiency, such as those modeled in Guanidinoacetate N-Methyltransferase (GAMT) deficient organisms, this compound can partially assume the role of phosphocreatine. nih.govnih.gov Studies on GAMT-deficient mice have shown that these animals utilize this compound for high-energy phosphoryl transfer to cope with ischemic stress. nih.govnih.gov This demonstrates that this compound can contribute to maintaining cellular energy homeostasis, albeit with some limitations compared to the phosphocreatine system. nih.gov

Functional Compensation in Phosphocreatine Deficient States

In conditions where phosphocreatine synthesis is impaired, the accumulation of its precursor, guanidinoacetate, leads to the formation of this compound. This molecule can then step in to partially fulfill the functions of the absent phosphocreatine.

Insights from Animal Models (e.g., Guanidinoacetate N-Methyltransferase Deficient Organisms)

Animal models with a deficiency in Guanidinoacetate N-Methyltransferase (GAMT), the enzyme responsible for the final step of creatine synthesis, have provided significant insights into the compensatory role of this compound. nih.govnih.gov In GAMT-deficient mice, ³¹P magnetic resonance spectroscopy of skeletal muscle reveals the absence of a phosphocreatine signal and the appearance of a signal for this compound. nih.gov

During ischemic conditions, this accumulated this compound is metabolically active and its levels decrease at a rate comparable to that of phosphocreatine in wild-type mice, indicating its use as an energy reserve. nih.gov However, the recovery of this compound levels after ischemia is slower than that of phosphocreatine in control animals. nih.gov This suggests that while this compound can buffer ATP levels during stress, the efficiency of its regeneration is reduced. nih.gov

Furthermore, studies on GAMT knockout mice have shown that despite the absence of the creatine/phosphocreatine system, these animals can manage mild ischemic stress by utilizing the guanidinoacetate/phosphoguanidinoacetate system. nih.govnih.gov This highlights the adaptive capacity of cellular energy metabolism. However, the reduced affinity of creatine kinase for guanidinoacetate and this compound becomes a limiting factor, particularly during the recovery phase from energetic challenges. nih.gov

Animal ModelKey FindingsReference
GAMT-deficient miceAbsence of phosphocreatine, presence of this compound. nih.gov
This compound is metabolized during ischemia. nih.gov
Slower recovery of this compound post-ischemia compared to phosphocreatine. nih.gov
Can cope with mild ischemic stress using this compound. nih.govnih.gov

Comparative Energetic Flux and Efficiency

The efficiency of this compound as an energy buffer is not equivalent to that of phosphocreatine. Saturation transfer experiments in GAMT-deficient mice have shown no detectable flux from this compound to γ-ATP, indicating significantly reduced enzyme kinetics for this reaction compared to the phosphocreatine-to-ATP flux. nih.gov This suggests that the transfer of the high-energy phosphate from this compound to ADP is a much slower process.

ParameterPhosphocreatine SystemThis compound SystemReference
Enzyme Kinetics (ATP synthesis) HighSeverely reduced/undetectable flux nih.gov
Recovery after Ischemia RapidSlower nih.gov
Inotropic Reserve NormalLimited ahajournals.org

Broader Metabolic Network Interactions

The presence and utilization of this compound in creatine-deficient states can have wider implications for the cellular metabolic network. The accumulation of guanidinoacetate, the precursor to this compound, in GAMT deficiency is considered to have neurotoxic effects. researchgate.net This suggests that while this compound can provide some energetic compensation, the underlying metabolic perturbation has broader consequences.

The structure and function of metabolic networks are highly interconnected. nih.govmdpi.com Changes in the levels of key metabolites and the flux through certain pathways can have cascading effects. The partial replacement of the highly efficient phosphocreatine circuit with the less efficient this compound system likely necessitates adaptive changes in other metabolic pathways to maintain cellular viability and function. For instance, alterations in glycolysis or mitochondrial respiration might occur to compensate for the reduced capacity of the high-energy phosphate buffering system. However, specific interactions of the this compound system with other metabolic pathways remain an area for further investigation.

Comparative Biochemistry and Evolutionary Aspects of Phosphoguanidinoacetate

Distribution and Occurrence Across Diverse Organisms

The presence of specific phosphagens and their corresponding kinases varies significantly across the animal kingdom, reflecting distinct evolutionary lineages. nih.govannualreviews.org Phosphoguanidinoacetate, and its kinase, guanidinoacetate kinase (GK), are not ubiquitously distributed, showing a clear prevalence in certain invertebrate groups. semanticscholar.org

This compound is primarily found in a range of invertebrate phyla, with a particular concentration in annelids (segmented worms). semanticscholar.orgwikipedia.orgresearchgate.net First discovered in the polychaete Nereis diversicolor, its presence has since been confirmed in numerous other annelid species. tandfonline.com The enzyme responsible for its synthesis, guanidinoacetate kinase (also known as glycocyamine (B1671910) kinase), has been identified and studied in various polychaetes, including species from the genera Perinereis, Neanthes, and Myxicola. nih.govtandfonline.com

While prominent in annelids, the this compound system is not exclusive to this phylum and has been reported in other invertebrate groups, highlighting its role as one of several phosphagen systems that evolved to support energy metabolism in these diverse organisms. tandfonline.com The table below summarizes the occurrence of major phosphagens across selected invertebrate phyla, illustrating the specific niche of this compound.

PhylumRepresentative OrganismsPrimary Phosphagen(s)
Annelida Polychaetes (e.g., Nereis, Perinereis), OligochaetesThis compound, Phospholombricine, Phosphotaurocyamine, Phosphocreatine (B42189)
Mollusca Clams, Abalone, SnailsPhosphoarginine
Arthropoda Crustaceans (e.g., Shrimp), InsectsPhosphoarginine
Echinodermata Sea Urchins, StarfishPhosphocreatine, Phosphoarginine
Sipuncula Peanut WormsPhosphohypotaurocyamine

Table 1: Distribution of major phosphagens in selected invertebrate phyla. The phosphagen system utilizing this compound is most characteristic of certain annelid species.

In vertebrates, the dominant and generally exclusive phosphagen system is based on creatine (B1669601) and its phosphorylated form, phosphocreatine, catalyzed by creatine kinase (CK). nih.govresearchgate.net The enzymes for creatine synthesis, including arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT), appear to have evolved with the emergence of early vertebrates like lampreys. publicationslist.org Consequently, this compound is not a native or primary energy buffer in vertebrate tissues under normal physiological conditions. nih.govnih.gov

However, the precursor to this compound, guanidinoacetate (GAA), is a key intermediate in the vertebrate biosynthesis of creatine. nih.gov In certain inherited metabolic disorders, such as GAMT deficiency, the conversion of GAA to creatine is blocked. genome.jpbabysfirsttest.org This leads to a profound creatine deficiency in tissues like the brain and muscle, alongside a massive accumulation of GAA. nih.govscielo.br

In mouse models of GAMT deficiency, this accumulated GAA can be phosphorylated by existing kinases, likely creatine kinase, to form this compound. nih.govmerckmillipore.com This results in the establishment of a novel, compensatory this compound/guanidinoacetate system. nih.gov While this system can partially compensate for the lack of phosphocreatine in skeletal muscle, it is not sufficient to prevent the severe neurological symptoms and long-term cardiac decline associated with the disease, indicating that this compound is a less effective energy buffer than phosphocreatine in the vertebrate cellular environment. nih.govmerckmillipore.com

Evolutionary Divergence of Phosphagen Systems

The diversity of phosphagens found in the animal kingdom is a product of evolutionary divergence from ancestral phosphagen kinase genes. annualreviews.org It is widely thought that the systems for phosphoarginine (catalyzed by arginine kinase, AK) and phosphocreatine (catalyzed by creatine kinase, CK) evolved very early in the radiation of metazoans. annualreviews.org AK is widespread among invertebrates, while CK is the hallmark of vertebrates but is also found in many invertebrate groups. nih.govresearchgate.net

Other phosphagen systems, including those for this compound, phospholombricine, and phosphotaurocyamine, are believed to have arisen from a CK-like ancestor. annualreviews.org This divergence likely occurred after the split between the major protostome clades, the lophotrochozoans (which include annelids and mollusks) and the ecdysozoans (which include arthropods). annualreviews.org This explains the rich diversity of phosphagen kinases found within the lophotrochozoan lineage, particularly in annelids, compared to the relative uniformity of the AK system in arthropods. annualreviews.org The traditional view of a simple linear progression from a "primitive" phosphoarginine system to an "advanced" phosphocreatine system is inconsistent with the complex distribution and evolutionary data, which suggest multiple, independent evolutionary pathways for these energy-buffering systems. annualreviews.org

Phylogenetic Relationship of Guanidinoacetate Kinase

Phylogenetic analyses based on the amino acid sequences of phosphagen kinases have provided a clearer picture of their evolutionary relationships. These studies show that the various kinases form distinct clusters based on their substrate specificity. nih.govnih.gov

Guanidinoacetate kinase (GK) consistently groups into a cluster that is more closely related to creatine kinase (CK) and lombricine (B1675040) kinase (LK) than it is to arginine kinase (AK). nih.govnih.govbioone.org For instance, the GK from the polychaete Neanthes diversicolor shows 50-58% sequence similarity with vertebrate and invertebrate CKs, but only 37-39% similarity with invertebrate AKs. nih.gov Notably, its highest similarity is with the vertebrate mitochondrial isoform of creatine kinase, suggesting a close evolutionary link. nih.gov

A phylogenetic tree constructed from the sequences of multiple phosphagen kinases separates them into three main clusters: one for arginine kinases, one for glycocyamine (guanidinoacetate) kinase, and one for creatine kinases. nih.gov The GK cluster is positioned as a sister group to the CK cluster, indicating they likely evolved from a common immediate ancestral protein. nih.govnih.gov The structural basis for this relationship lies in specific amino acid residues that determine substrate binding. A key glutamate (B1630785) residue is conserved in GK and AK, which is crucial for binding the non-substituted guanidinium (B1211019) group of their respective substrates, whereas CK has a smaller, hydrophobic residue at the equivalent position to accommodate the methyl group of creatine. nih.gov

Regulation of Phosphoguanidinoacetate Turnover and Metabolic Flux

Transcriptional and Translational Regulation of Guanidinoacetate Kinase

The synthesis of guanidinoacetate kinase, like all proteins, begins with the transcription of its corresponding gene into messenger RNA (mRNA) and the subsequent translation of this mRNA into a functional enzyme. While specific transcriptional and translational regulatory mechanisms for guanidinoacetate kinase are not extensively documented, general principles of gene expression regulation in response to cellular energy status likely apply.

Transcriptional Control: The expression of genes encoding metabolic enzymes is often coupled to the cell's energy state. It is plausible that the transcription of the guanidinoacetate kinase gene is influenced by transcription factors that sense the levels of key metabolites such as ATP, ADP, and AMP. For instance, in other systems, the AMP-activated protein kinase (AMPK) pathway is a master regulator of energy homeostasis, often modulating gene expression to enhance ATP production. While direct evidence for its role in regulating guanidinoacetate kinase is lacking, it represents a potential, yet unconfirmed, regulatory axis.

Translational Regulation: The control of mRNA translation provides a more rapid mechanism for adjusting protein levels than transcriptional regulation. nih.gov This is particularly crucial for enzymes like guanidinoacetate kinase that need to respond swiftly to changes in energy demand. The translation of specific mRNAs can be modulated by various factors, including microRNAs and RNA-binding proteins, which can either inhibit or enhance the efficiency of protein synthesis. nih.govnih.gov In the context of guanidinoacetate kinase, it is conceivable that its mRNA possesses specific sequences in its untranslated regions that are targeted by regulatory molecules, thereby linking its synthesis rate to the immediate metabolic needs of the cell. For example, studies on other kinases have shown that signaling pathways like the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways can modulate the translation of specific mRNAs. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

Following translation, the activity of guanidinoacetate kinase can be further fine-tuned through post-translational modifications (PTMs). These are chemical alterations to the protein that can dramatically change its catalytic efficiency, stability, or interaction with other molecules. nih.gov While specific PTMs for guanidinoacetate kinase have not been extensively characterized, phosphorylation is a common regulatory mechanism for many kinases. nih.gov

Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, can act as a molecular switch, turning an enzyme on or off. This process is catalyzed by other kinases and reversed by phosphatases. It is highly probable that guanidinoacetate kinase is subject to phosphorylation, which would allow for its rapid and reversible regulation in response to various cellular signals. The identification of specific phosphorylation sites and the kinases and phosphatases that act on guanidinoacetate kinase would be a significant step in understanding its regulation.

Other potential PTMs that regulate enzyme function include acetylation, ubiquitination, and SUMOylation, all of which have been shown to modulate the activity of various metabolic enzymes. nih.gov The exploration of these modifications on guanidinoacetate kinase represents an important area for future research.

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation provides an instantaneous and sensitive means of controlling enzyme activity. It involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either enhances or inhibits its catalytic function. elifesciences.org

Allosteric Effectors: The substrates and products of the guanidinoacetate kinase reaction, namely guanidinoacetate, ATP, phosphoguanidinoacetate, and ADP, are prime candidates for allosteric regulators. High levels of ATP and guanidinoacetate would likely promote the forward reaction, while an accumulation of ADP and this compound could signal feedback inhibition. khanacademy.org This type of regulation allows the enzyme's activity to be directly coupled to the immediate availability of its substrates and the demand for its product, ensuring an efficient response to changes in the cellular energy charge. For instance, in the related enzyme creatine (B1669601) kinase, the ratio of ATP to ADP is a critical determinant of its activity.

Feedback Inhibition: Feedback inhibition is a common regulatory motif in metabolic pathways where the end product of the pathway inhibits an earlier step. In the context of this compound turnover, high concentrations of this compound could directly inhibit guanidinoacetate kinase, preventing the unnecessary depletion of ATP when the phosphagen stores are replete. This mechanism ensures that cellular resources are conserved.

Interplay with Systemic Metabolic Signals

Hormonal Control: In invertebrates, various hormones are known to regulate energy metabolism. frontiersin.org For example, crustacean hyperglycemic hormone (CHH) and adipokinetic hormone (AKH) play significant roles in mobilizing energy stores. frontiersin.orgresearchgate.net It is plausible that these or other hormones could influence the expression of the guanidinoacetate kinase gene or modulate its activity through signaling cascades that lead to post-translational modifications. This would allow the organism to systemically upregulate phosphagen synthesis in preparation for energy-demanding activities or during periods of metabolic stress.

Nutrient Availability: The availability of nutrients, particularly the precursors for guanidinoacetate synthesis (arginine and glycine), will also indirectly influence the flux through the guanidinoacetate kinase pathway. A surplus of these amino acids could lead to an increase in the substrate pool for guanidinoacetate kinase, thereby promoting this compound synthesis, assuming the enzyme is not saturated.

Advanced Methodologies for the Study of Phosphoguanidinoacetate

Spectroscopic Techniques for In Vivo and In Vitro Analysis (e.g., Magnetic Resonance Spectroscopy)

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical method that allows for the detection and quantification of metabolites in intact tissues and biofluids. wikipedia.orgresearchgate.netnih.gov It has proven to be a particularly valuable tool in the study of disorders involving phosphoguanidinoacetate.

In Vivo Analysis: In vivo MRS, often performed in conjunction with Magnetic Resonance Imaging (MRI), can provide a metabolic snapshot of tissues such as the brain and muscle. wikipedia.orgnih.gov In the context of this compound, phosphorus MRS (³¹P-MRS) is especially pertinent. In certain metabolic disorders, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, a decrease in phosphocreatine (B42189) is observed alongside the appearance of a resonance peak that is not typically detectable, which is attributed to the phosphorylated form of guanidinoacetate, this compound (also referred to as guanidinoacetophosphate). researchgate.net This technique allows for the non-invasive monitoring of the accumulation of this compound in the brain. researchgate.net

Proton MRS (¹H-MRS) can also be employed to study the metabolic environment where this compound may accumulate, by measuring other key metabolites like total creatine (B1669601), N-acetyl-L-aspartate, and choline-containing compounds. researchgate.netradiologykey.com The primary limitation of in vivo MRS is its relatively low sensitivity, which requires higher magnetic field strengths (e.g., 3 Tesla or 7 Tesla) and optimized techniques to detect low-concentration metabolites. wikipedia.orgnih.govnih.gov

In Vitro Analysis: In vitro MRS is conducted on tissue extracts or biofluid samples, offering higher resolution and sensitivity compared to in vivo studies. researchgate.netplos.org This allows for a more detailed characterization and quantification of this compound and related metabolites. By analyzing samples in a controlled magnetic field, researchers can obtain high-quality spectra to identify and quantify specific molecules, aiding in the understanding of the biochemical pathways affected by the presence of this compound. researchgate.netplos.org

TechniqueApplication to this compound StudyKey Findings/ObservationsReferences
In Vivo ³¹P-MRSDetection of this compound (as guanidinoacetophosphate) in the brain of subjects with GAMT deficiency.Appearance of a specific resonance peak for guanidinoacetophosphate, correlating with a decrease in phosphocreatine. researchgate.net
In Vivo ¹H-MRSAssessment of overall metabolic changes in tissues where this compound accumulates.Reveals alterations in major brain metabolites, providing context for the impact of this compound accumulation. researchgate.netradiologykey.com
In Vitro MRSHigh-resolution analysis and quantification of this compound in tissue extracts and biofluids.Provides precise measurements for detailed biochemical pathway analysis. researchgate.netplos.org

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govfrontiersin.org By introducing molecules labeled with stable isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system, researchers can follow their incorporation into various metabolites, including this compound. nih.govnih.gov This approach is fundamental for elucidating the biosynthetic and degradation pathways of the compound.

Metabolic Flux Analysis (MFA) utilizes the data from isotopic tracing experiments to quantify the rates (fluxes) of reactions within a metabolic network. frontiersin.orgrsc.orgnih.gov While direct MFA studies on this compound are not extensively documented, the methodology is highly applicable. For instance, by providing an isotopically labeled precursor of guanidinoacetate, such as [¹³C]-arginine or [¹³C]-glycine, one could trace the label's incorporation into guanidinoacetate and subsequently into this compound. This would allow for the quantification of the flux through the creatine biosynthesis pathway and any alternative pathways involving this compound.

The general workflow for such a study would involve:

Tracer Selection and Administration: Introducing a stable isotope-labeled precursor into the system (e.g., cell culture, animal model). nih.govfrontiersin.org

Sample Collection and Analysis: Collecting tissues or biofluids at various time points and analyzing the isotopic enrichment in metabolites using mass spectrometry (MS) or NMR. frontiersin.orgnih.gov

Computational Modeling: Using the isotopic labeling data to construct and solve a metabolic model, which provides the reaction rates across the network. nih.govnih.gov

This approach could reveal how the production and accumulation of this compound are influenced by genetic or environmental perturbations. rsc.org

Proteomic and Metabolomic Approaches for Pathway Elucidation

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. ucdavis.edunih.govnih.gov Untargeted metabolomics can be used to discover unexpected changes in the metabolome associated with the accumulation of this compound. nih.gov This could reveal novel biomarkers or affected pathways. Targeted metabolomics, on the other hand, would focus on quantifying this compound and a predefined set of related compounds with high precision. nih.gov These studies typically employ techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov

Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. frontiersin.orgmdpi.com To elucidate the pathways involving this compound, proteomic analyses can be performed on cells or tissues under conditions of its accumulation. By comparing the proteome of affected individuals or model organisms with controls, researchers can identify changes in the abundance of enzymes and other proteins. frontiersin.org For example, one might observe upregulation of enzymes involved in the synthesis of guanidinoacetate or downregulation of proteins affected by its accumulation. Phosphoproteomics, a sub-discipline of proteomics, is particularly relevant as it specifically analyzes protein phosphorylation, which could provide direct insights into the kinase and phosphatase activities related to this compound. nih.govnih.gov

ApproachMethodologyPotential Application to this compoundReferences
MetabolomicsUntargeted and targeted analysis of small molecules using LC-MS, GC-MS, or NMR.Identify and quantify this compound and other related metabolites, discovering novel biomarkers and affected pathways. ucdavis.edunih.govnih.gov
ProteomicsLarge-scale analysis of protein expression using techniques like mass spectrometry.Identify changes in protein levels (e.g., enzymes in related pathways) in response to this compound accumulation. frontiersin.orgmdpi.com
PhosphoproteomicsEnrichment and analysis of phosphorylated peptides to study protein phosphorylation.Investigate the signaling pathways and enzymatic activities (kinases, phosphatases) directly related to this compound. nih.govnih.gov

Gene Editing and Knockout Models for Functional Characterization

Gene editing technologies, most notably CRISPR/Cas9, and the generation of knockout animal models are invaluable for understanding the functional consequences of altered this compound levels. biochem2.comfrontiersin.org

Knockout Models: Mouse models with a targeted deletion of the Gamt gene (GAMT knockout mice) have been instrumental in studying the consequences of guanidinoacetate and, by extension, this compound accumulation. nih.govmdpi.com These mice exhibit a biochemical phenotype similar to human GAMT deficiency, with high levels of guanidinoacetate in tissues and a profound creatine deficiency. nih.govmdpi.comfrontiersin.org Studies on these animals have shown that while they are deficient in creatine and phosphocreatine, the accumulation of guanidinoacetate, which can be phosphorylated to this compound, may partially substitute for phosphocreatine's function, albeit weakly. frontiersin.org These models allow for detailed investigations into the long-term physiological and pathological effects of this compound accumulation in various organs, including the heart and brain. nih.govmdpi.com

Gene Editing: CRISPR/Cas technology allows for the precise modification of genes in cell lines and animal models. biochem2.com This can be used to create specific mutations in the Gamt gene or other relevant genes to study their impact on this compound metabolism. For instance, one could introduce missense mutations found in human patients to create more specific disease models. mdpi.com Furthermore, inducible CRISPR systems could be used to switch gene expression on or off at specific developmental stages or in specific tissues, providing finer control over the study of this compound's function. biochem2.com

Recombinant Enzyme Expression and Purification for Mechanistic Studies

To understand the biochemical mechanisms underlying the synthesis and potential dephosphorylation of this compound, it is essential to study the involved enzymes in isolation. This is achieved through recombinant protein expression and purification. nih.govfrontiersin.org

The process typically involves:

Cloning: The gene encoding the enzyme of interest (e.g., arginine:glycine (B1666218) amidinotransferase, creatine kinase, or a putative phosphatase) is cloned into an expression vector. nih.gov

Expression: The vector is introduced into a suitable host system, such as Escherichia coli, yeast, or insect cells, which then overproduces the recombinant enzyme. nih.govfrontiersin.orgnih.govfrontiersin.org

Purification: The enzyme is isolated from the host cell lysate using a series of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. nih.govnih.govijbiotech.comwiley-vch.de The purity of the enzyme is assessed using methods like SDS-PAGE. ijbiotech.com

Once a pure enzyme is obtained, its kinetic properties (e.g., Kₘ, kcat) can be determined using various substrates, including guanidinoacetate and ATP for the forward reaction (phosphorylation) or this compound for the reverse reaction (dephosphorylation). ijbiotech.com This allows for a detailed characterization of the enzyme's substrate specificity and catalytic mechanism, providing fundamental insights into the biochemistry of this compound. semanticscholar.org

Emerging Research Frontiers in Phosphoguanidinoacetate Biology

Uncharacterized Metabolic Fates and Products

While the synthesis of phosphoguanidinoacetate from guanidinoacetate and ATP is well-established, its subsequent metabolic fates and potential degradation products remain largely uncharacterized in many organisms. mdpi.comwikipedia.org In most animals, there is no known active mechanism for the degradation of its precursor, guanidinoacetate (GA). nih.gov Some research suggests the possibility of spontaneous hydrolysis of GA to urea (B33335) and glycine (B1666218), but this is not a defined enzymatic pathway. nih.gov

In contrast, microorganisms possess pathways for guanidinoacetate degradation. For instance, some bacteria utilize guanidinoacetate amidinohydrolase to break down this compound. nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database indicates the involvement of this compound in arginine and proline metabolism in certain bacteria like Gordonia sp. SMJS1 and Mesorhizobium australicum. kegg.jpgenome.jp However, the specific enzymes and intermediates involved in the downstream metabolism of this compound in these pathways are not fully elucidated. The broader metabolic network of guanidino compounds, which are derived from arginine, is complex and alterations in their levels are associated with various metabolic disorders. researchgate.net Further research is necessary to uncover the complete metabolic network of this compound, including its potential conversion to other bioactive molecules or its excretion from the cell.

Novel Regulatory Mechanisms

The regulation of this compound levels is intrinsically linked to the enzymes responsible for its synthesis and the availability of its precursors. The primary enzyme for its synthesis is guanidinoacetate kinase (also known as glycocyamine (B1671910) kinase), which catalyzes the phosphorylation of guanidinoacetate. mdpi.comwikipedia.org The regulation of guanidinoacetate kinase itself is an area requiring further investigation.

The synthesis of the precursor, guanidinoacetate (GAA), is a critical regulatory point. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT). physiology.org The regulation of AGAT is better understood and provides indirect control over this compound production. AGAT activity is subject to feedback inhibition by creatine (B1669601), the end-product of the pathway that utilizes GAA. physiology.orgplos.org High levels of creatine down-regulate AGAT expression and activity, thereby reducing the production of GAA and, consequently, the substrate available for this compound synthesis. physiology.org Conversely, low creatine levels can stimulate AGAT activity. researchgate.net

Furthermore, the availability of substrates, namely arginine and glycine, also influences the rate of GAA synthesis. physiology.org Studies have shown that an increased supply of arginine can enhance renal GAA production. physiology.org The transport of GAA into cells, which is necessary for its phosphorylation, may also be a point of regulation. For example, the creatine transporter (SLC6A8) is known to transport GAA, and its activity can be influenced by creatine levels. researchgate.net

Future research into novel regulatory mechanisms could focus on:

Direct allosteric regulation of guanidinoacetate kinase.

Post-translational modifications of AGAT and guanidinoacetate kinase.

Transcriptional and translational control of the genes encoding these enzymes in response to various metabolic signals.

Expanding Roles in Cellular Signaling Beyond Energy Buffering

While this compound is primarily recognized as a phosphagen for energy buffering, similar to phosphocreatine (B42189), emerging evidence suggests that it and its precursor, guanidinoacetate, may have broader roles in cellular signaling. mdpi.comresearchgate.netmdpi.com Phosphagens, by buffering ATP, can indirectly influence metabolic processes like glycolysis and glycogenolysis. mdpi.com

Guanidino compounds, in general, are known to have neuromodulatory effects. Guanidinoacetate itself has been shown to interact with GABA-A receptors, suggesting a role in neurotransmission. researchgate.netresearchgate.net The accumulation of guanidinoacetate, as seen in certain metabolic disorders, can be neurotoxic and may impair various signaling systems, including GABAergic and cholinergic pathways. researchgate.net This suggests that fluctuations in guanidinoacetate and, by extension, this compound levels could modulate neuronal activity.

The process of phosphorylation itself is a cornerstone of cellular signaling. semanticscholar.orgramauniversity.ac.in Protein phosphorylation is a key mechanism in signal transduction pathways, regulating everything from enzyme activity to gene expression. ramauniversity.ac.inlsuhsc.edunih.gov While this compound is a small molecule, its role as a phosphate (B84403) donor or its interaction with signaling proteins cannot be entirely ruled out without further investigation. For instance, the cAMP-dependent pathway is a major signal transduction cascade that relies on the generation of the second messenger cAMP. wikipedia.org It is conceivable that this compound or its metabolic byproducts could intersect with such pathways.

Further research is needed to explore whether this compound can directly or indirectly influence:

Kinase and phosphatase activity.

Ion channel function.

The activation of G protein-coupled receptors. wikipedia.org

Nuclear signaling events. nih.gov

Applications of In Vitro Systems for Pathway Analysis

In vitro systems, particularly cell-free protein synthesis (CFPS) platforms, are powerful tools for dissecting metabolic pathways and have significant potential for studying this compound biology. nih.govmdpi.combiorxiv.org These systems allow for the study of enzymatic reactions in a controlled environment, free from the complexity of a living cell. nih.gov

For the this compound pathway, in vitro systems can be used to:

Characterize Enzyme Kinetics: The kinetic parameters of guanidinoacetate kinase can be precisely measured, including its affinity for guanidinoacetate and ATP, and its turnover rate. nih.gov This is crucial for understanding the efficiency of this compound synthesis.

Reconstitute the Pathway: The entire two-step pathway for phosphocreatine synthesis (and by analogy, a system involving this compound) can be reconstituted in vitro by adding the purified enzymes AGAT and guanidinoacetate kinase, along with the necessary substrates. mdpi.com This allows for a detailed analysis of the flux through the pathway and the identification of rate-limiting steps.

Screen for Inhibitors and Activators: Cell-free systems are ideal for high-throughput screening of compound libraries to identify molecules that modulate the activity of guanidinoacetate kinase. synthelis.com This could lead to the discovery of novel research tools or therapeutic agents.

Study Regulatory Mechanisms: The effects of potential regulatory molecules, such as feedback inhibitors or allosteric activators, on enzyme activity can be directly tested in a simplified in vitro setting. nih.gov

Recent advancements have made cell-free systems more robust and scalable, increasing their applicability for industrial-scale production and complex biological studies. synthelis.com The development of low-cost, accessible cell-free systems further democratizes this technology for broader research use. nih.gov

Table 1: Applications of In Vitro Systems in this compound Research

ApplicationDescriptionPotential Insights
Enzyme Characterization Measurement of kinetic parameters (Km, Vmax) of guanidinoacetate kinase.Understanding the efficiency and substrate affinity of the enzyme.
Pathway Reconstitution Combining purified AGAT and guanidinoacetate kinase to study the complete synthesis pathway.Identification of bottlenecks and regulatory control points in this compound production.
High-Throughput Screening Testing large libraries of chemical compounds for their effect on guanidinoacetate kinase activity.Discovery of novel inhibitors or activators for research and therapeutic purposes.
Mechanistic Studies Investigating the detailed chemical mechanism of the phosphorylation reaction.Elucidation of the catalytic process and potential for enzyme engineering.

Integration with Multi-Omics Data for Systems Biology Understanding

A systems biology approach, integrating data from multiple "omics" platforms, is essential for a comprehensive understanding of the role of this compound in cellular physiology. thermofisher.comfrontlinegenomics.comnih.govmdpi.com This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic picture of the metabolic and signaling networks in which this compound participates.

Genomics: Identifies the genes encoding the enzymes of the pathway, such as AGAT and guanidinoacetate kinase, and can reveal genetic variations that may affect their function. frontlinegenomics.com

Transcriptomics: Measures the expression levels of the corresponding mRNAs, providing insights into how the pathway is regulated at the transcriptional level in response to different conditions. thermofisher.com

Proteomics: Quantifies the abundance of the AGAT and guanidinoacetate kinase proteins, as well as any post-translational modifications that may alter their activity. thermofisher.com

Metabolomics: Directly measures the concentrations of this compound, guanidinoacetate, and other related metabolites, providing a snapshot of the metabolic state of the cell. researchgate.netthermofisher.com

By integrating these datasets, researchers can build computational models to simulate the flux through the this compound pathway and predict how it will respond to perturbations. ioc.ee This approach can help to identify previously unknown interactions and regulatory loops. For example, a multi-omics study might reveal that under certain stress conditions, the expression of both AGAT and guanidinoacetate kinase is upregulated, leading to an increase in this compound levels. This could then be correlated with changes in other metabolic pathways or signaling events, suggesting a functional link.

The application of multi-omics is particularly powerful for studying complex diseases where metabolism is dysregulated. nih.gov Understanding the systems-level role of this compound could provide new insights into the pathophysiology of such conditions and may lead to the identification of novel biomarkers or therapeutic targets. ehu.esnih.gov

Q & A

Q. What computational approaches predict this compound’s interactions with enzymes like guanidinoacetate kinase?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of guanidinoacetate kinase (PDB ID: 3DHS). Validate with molecular dynamics simulations (GROMACS) to assess binding free energies (MM-PBSA) and residue-specific interactions .

Data Analysis and Presentation Guidelines

  • Handling Large Datasets : Use appendices for raw data (e.g., HPLC chromatograms) and include processed data (means ± SD) in the main text. For spectral data, apply Savitzky-Golay smoothing .
  • Addressing Methodological Bias : Perform Bland-Altman analysis for assay comparisons and report inter-operator variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.